1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of phenylacetic acid with pyrrolidine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with pyrrolidine to form the desired ketone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 1-Phenyl-2-(pyrrolidin-2-yl)ethanol.
Substitution: Various substituted phenyl derivatives depending on the substituent used.
Scientific Research Applications
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one involves its interaction with molecular targets such as neurotransmitter transporters. It is believed to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This action is similar to that of other psychostimulants and may contribute to its potential therapeutic effects.
Comparison with Similar Compounds
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one can be compared with other similar compounds, such as:
1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-ol: This compound has an alcohol group instead of a ketone group and exhibits different chemical reactivity and biological activity.
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one:
1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride: The hydrochloride salt form of the compound, which may have different solubility and stability properties.
Properties
CAS No. |
62024-31-1 |
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Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-phenyl-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C12H15NO/c14-12(9-11-7-4-8-13-11)10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2 |
InChI Key |
SJHOOUNXLQLKHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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